Mechanism-Based CYP3A4 Inhibition – A Unique Drug-Drug Interaction Liability
Tabimorelin is a mechanism-based inhibitor of CYP3A4, an enzyme critical for the metabolism of over 50% of prescribed drugs. In a clinical study, after 7 days of once-daily tabimorelin administration, the AUC of the CYP3A4 probe substrate midazolam increased by 93% relative to baseline (P = 0.0001); even after a 7-day washout, midazolam AUC remained 45% above baseline, indicating irreversible enzyme inactivation [1]. This property is not documented for other clinically tested GHS-R1a agonists such as MK-677 (ibutamoren), anamorelin, or capromorelin—making tabimorelin unsuitable for therapeutic combinations but uniquely valuable as a probe compound for CYP3A4-mediated drug-drug interaction (DDI) research [2].
| Evidence Dimension | CYP3A4-mediated drug-drug interaction (midazolam AUC change) |
|---|---|
| Target Compound Data | Midazolam AUC +93% (P = 0.0001) after repeated tabimorelin dosing; +64% after single dose; +45% after 7-day washout |
| Comparator Or Baseline | Midazolam alone (baseline). Other GHS-R1a agonists (MK-677, anamorelin, ipamorelin, capromorelin): no reported mechanism-based CYP3A4 inhibition. |
| Quantified Difference | 93% increase in midazolam exposure with repeated tabimorelin vs. no significant CYP3A4 inhibition reported for comparator GHS agonists |
| Conditions | 17 healthy adult male subjects; oral midazolam 7.5 mg probe; tabimorelin dosed once daily for 7 days; randomized, double-blind, placebo-controlled (Zdravkovic et al., 2003) |
Why This Matters
For procurement decisions, this liability disqualifies tabimorelin from therapeutic combination studies but makes it an essential positive control for CYP3A4 DDI screening panels.
- [1] Zdravkovic M, Søgaard B, Ynddal L, Christiansen T, Agersø H, Thomsen MS, Falch JE, Rasmussen MH. A clinical study investigating the pharmacokinetic interaction between NN703 (tabimorelin), a potential inhibitor of CYP3A4 activity, and midazolam, a CYP3A4 substrate. Eur J Clin Pharmacol. 2003 Feb;58(10):683-8. View Source
- [2] Chapman IM, Bach MA, Van Cauter E, Farmer M, Krupa D, Taylor AM, Schilling LM, Cole KY, Skiles EH, Hesney M, et al. Stimulation of the growth hormone (GH)-insulin-like growth factor I axis by daily oral administration of a GH secretogogue (MK-677) in healthy elderly subjects. J Clin Endocrinol Metab. 1996 Dec;81(12):4249-57. (Note: no CYP3A4 inhibition reported.) View Source
